molecular formula C14H12N2O3 B7933861 (S)-2-(nicotinamido)-2-phenylacetic acid

(S)-2-(nicotinamido)-2-phenylacetic acid

Cat. No.: B7933861
M. Wt: 256.26 g/mol
InChI Key: BUSIYSSCUWXQNM-LBPRGKRZSA-N
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Description

(S)-2-(nicotinamido)-2-phenylacetic acid is a chiral compound that features a nicotinamide moiety and a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(nicotinamido)-2-phenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinamide and phenylacetic acid.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

    Amidation Reaction: Nicotinamide is coupled with phenylacetic acid under amidation conditions, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing large reactors and optimized conditions to maximize yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(nicotinamido)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

(S)-2-(nicotinamido)-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-(nicotinamido)-2-phenylacetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler form of the compound, lacking the phenylacetic acid moiety.

    Phenylacetic Acid: Lacks the nicotinamide moiety but shares the phenylacetic acid backbone.

    Nicotinamide Riboside: A derivative of nicotinamide with a ribose sugar attached.

Uniqueness

(S)-2-(nicotinamido)-2-phenylacetic acid is unique due to its chiral nature and the combination of nicotinamide and phenylacetic acid moieties. This combination allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.

Properties

IUPAC Name

(2S)-2-phenyl-2-(pyridine-3-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13(11-7-4-8-15-9-11)16-12(14(18)19)10-5-2-1-3-6-10/h1-9,12H,(H,16,17)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSIYSSCUWXQNM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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